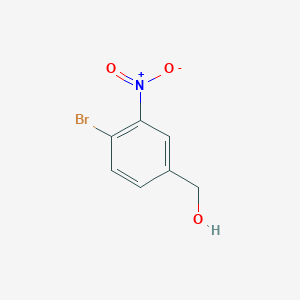
4-Bromo-3-nitrobenzyl alcohol
Vue d'ensemble
Description
4-Bromo-3-nitrobenzyl alcohol is a chemical compound that is part of the benzyl alcohol family, characterized by a bromine atom and a nitro group attached to the benzene ring. This compound is of interest in organic synthesis due to its reactivity and potential applications in the development of pharmaceuticals and other bioactive molecules.
Synthesis Analysis
The synthesis of nitrobenzyl bromides, including this compound, can be achieved through various methods. One approach involves a carbene-catalyzed reductive coupling of nitrobenzyl bromides to nitroalkenes, which proceeds via a single-electron-transfer (SET) process that generates radicals as key intermediates . Another method includes the reaction of benzyl bromide with amines in nitrobenzene-ethanol mixtures, which is a second-order reaction and has been compared with similar reactions using benzyl chloride .
Molecular Structure Analysis
The molecular structure of this compound is influenced by the presence of the nitro and bromo substituents on the benzene ring. These groups can affect the reactivity and stability of the molecule. For instance, the nitro group can stabilize the α-bromo- and α-iodo-4-nitrobenzyl anions through d-orbital resonance, which can retard their α-elimination to form 4-nitrophenylcarbene .
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of reactive functional groups. It can participate in nucleophilic substitution reactions, where the bromine atom can be displaced by other nucleophiles . The nitro group can also undergo transformations, such as reduction to an amine, which can further react to form other compounds . Additionally, the alcohol group can be protected using specific protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which is stable under oxidizing conditions and can be removed under desilylation conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its functional groups. The stability of this compound under various conditions has been studied using high-performance liquid chromatography-ultraviolet (HPLC-UV) assays. It has been found to be labile under acid and alkaline conditions, leading to the formation of degradation products such as 4-hydroxymethyl-3-nitrobenzoic acid . The nitro and bromo substituents also affect the molecule's spectroscopic properties, which can be characterized using techniques such as IR, NMR, and mass spectroscopy 10.
Applications De Recherche Scientifique
Benzylating Agent
4-Bromo-3-nitrobenzyl alcohol, similar to its derivative p-Nitrobenzyl Bromide, serves as a benzylating agent for various functional groups, including heteroatoms and carbon nucleophiles. It is commonly used in organic synthesis due to its ability to facilitate benzyl group transfer (Wardrop & Landrie, 2003).
Analytical Chemistry
Photocatalysis Research
This compound plays a role in photocatalysis research, particularly in the selective photocatalytic oxidation of benzyl alcohol derivatives. Studies have explored its reactivity under various conditions, offering insights into its potential applications in green chemistry and environmentally friendly synthesis methods (S. Higashimoto et al., 2009).
Biochemical Applications
This compound derivatives, such as 2-nitrobenzyl alcohol, have been used in biochemistry for photoaffinity labeling and crosslinking. Their amine selectivity makes them valuable in studying protein interactions and drug discovery (Chenxi Wang et al., 2020).
Catalysis and Synthesis
The compound is also integral in various catalytic and synthetic processes. For instance, it's used in the preparation of other chemical compounds, such as 4-Aminobenzyl Alcohol, through reduction methods, indicating its versatility in synthetic organic chemistry (Wei Chang-mei, 2007).
Electrosynthesis and Electrochemical Studies
Electrochemical studies have utilized this compound in the investigation of novel catalytic activities, such as the reduction of CO2. This highlights its potential application in environmental chemistry and renewable energy research (S. Mohammadzadeh et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(4-bromo-3-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAANESYOLGFJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647410 | |
| Record name | (4-Bromo-3-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145547-97-3 | |
| Record name | (4-Bromo-3-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



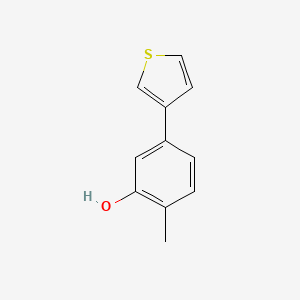

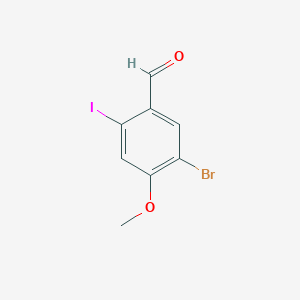






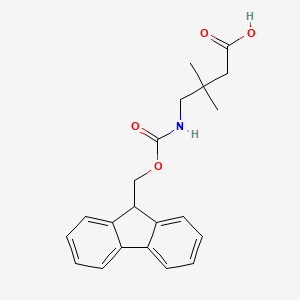
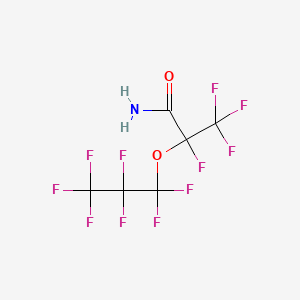
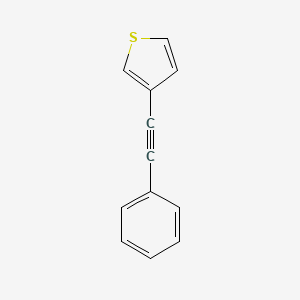

![Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031044.png)